molecular formula C14H13N3O4S2 B2822016 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 886956-25-8

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2822016
CAS No.: 886956-25-8
M. Wt: 351.4
InChI Key: UZSVXSITJJDCQW-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Mechanism of Action

Target of Action

The compound, also known as 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide or 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide, is primarily targeted towards primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a static quenching process , which involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . This interaction results in a change in the fluorescence properties of the compound, making it an effective sensor for PAAs .

Biochemical Pathways

The compound’s interaction with PAAs affects the fluorescence properties of the compound, leading to a change in the fluorescence signal. This change can be detected and used to quantify the presence of PAAs

Pharmacokinetics

The compound’s high fluorescence performance and stability suggest that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the detection of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. The compound exhibits high stability, suggesting that it may be resistant to various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of saccharin derivatives with hydrazine to form hydrazides, followed by nitrosation to produce acylazides. These acylazides then undergo a Curtius rearrangement to form isocyanates, which subsequently cyclize to yield the benzothiadiazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity or chemical stability.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine core and exhibit similar biological activities.

    Sulfonamide derivatives: Known for their antimicrobial properties, these compounds also contain the sulfonamide group found in 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide.

Uniqueness

What sets this compound apart is its unique combination of the benzothiadiazine core with the furylmethyl group, which enhances its biological activity and chemical stability. This makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c18-13(15-8-10-4-3-7-21-10)9-22-14-16-11-5-1-2-6-12(11)23(19,20)17-14/h1-7H,8-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSVXSITJJDCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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